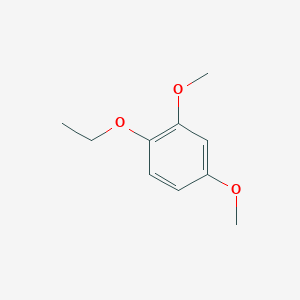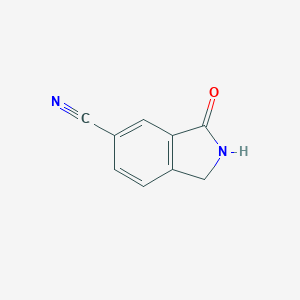
8-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid, also known as CPFX, is a fluoroquinolone antibiotic that has been widely used in clinical practice. It is a broad-spectrum antibiotic that is effective against both gram-positive and gram-negative bacteria.
Wirkmechanismus
8-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid inhibits bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication. By inhibiting these enzymes, 8-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid prevents the bacteria from replicating and ultimately leads to bacterial death.
Biochemical and Physiological Effects:
8-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid has been shown to have a number of biochemical and physiological effects. It has been shown to have a high bioavailability, with a peak plasma concentration achieved within 1-2 hours of administration. 8-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid is also highly protein-bound, with approximately 20% of the drug bound to plasma proteins. In addition, 8-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid has a long elimination half-life, with a mean half-life of approximately 4 hours.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 8-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid in lab experiments is its broad-spectrum activity against both gram-positive and gram-negative bacteria. It is also highly effective against many common bacterial pathogens, including Escherichia coli, Streptococcus pneumoniae, and Staphylococcus aureus. However, one of the limitations of 8-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid in lab experiments is its potential for inducing antibiotic resistance in bacteria. This can limit the usefulness of 8-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid in the long term.
Zukünftige Richtungen
There are several future directions for research on 8-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid. One potential area of research is the development of new fluoroquinolone antibiotics that are less likely to induce antibiotic resistance in bacteria. Another potential area of research is the investigation of the potential use of 8-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid in combination with other antibiotics to enhance its effectiveness against bacterial infections. Additionally, research could be conducted to investigate the potential use of 8-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid in the treatment of other types of infections, such as viral or fungal infections.
Synthesemethoden
8-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid can be synthesized by reacting 7-(3-methyl-1-piperazinyl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with thionyl chloride, followed by reaction with 8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. The resulting compound is then purified to obtain 8-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid.
Wissenschaftliche Forschungsanwendungen
8-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid has been widely used in scientific research for its antibacterial properties. It has been used to study the mechanism of action of fluoroquinolone antibiotics, as well as to investigate the development of antibiotic resistance in bacteria. 8-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid has also been used in the treatment of various bacterial infections, including respiratory tract infections, urinary tract infections, and skin and soft tissue infections.
Eigenschaften
CAS-Nummer |
101987-76-2 |
|---|---|
Molekularformel |
C18H19ClFN3O3 |
Molekulargewicht |
379.8 g/mol |
IUPAC-Name |
8-chloro-1-cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C18H19ClFN3O3/c1-9-7-22(5-4-21-9)16-13(20)6-11-15(14(16)19)23(10-2-3-10)8-12(17(11)24)18(25)26/h6,8-10,21H,2-5,7H2,1H3,(H,25,26) |
InChI-Schlüssel |
VVDWMIBWDRTATF-UHFFFAOYSA-N |
SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F |
Kanonische SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F |
Synonyme |
3-Quinolinecarboxylic acid, 8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-7-(3-Methyl-1-piperazinyl)-4-oxo- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![methyl 2-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)acetate](/img/structure/B172164.png)








![Ethyl 4-[(3-methoxyphenyl)sulfanyl]-3-oxobutanoate](/img/structure/B172212.png)

